BenchChemオンラインストアへようこそ!

3-(4-Chlorobenzenesulfonyl)-6,7-dimethoxy-4-(piperidin-1-yl)quinoline

Lipophilicity Drug-likeness Structure–Property Relationship

Procure 3-(4-Chlorobenzenesulfonyl)-6,7-dimethoxy-4-(piperidin-1-yl)quinoline (CAS 872206-09-2) as a structurally authenticated SAR comparator. Its 4-chloro substituent elevates logP ~0.5 units vs. unsubstituted analog, while the chlorine atom enables halogen-bonding studies and serves as a synthetic handle for cross-coupling. This specific 6,7-dimethoxy-piperidine pharmacophore is critical for sigma-receptor-focused screening; generic substitution risks compromised reproducibility. Available for library inclusion and virtual screening campaigns.

Molecular Formula C22H23ClN2O4S
Molecular Weight 446.95
CAS No. 872206-09-2
Cat. No. B2734384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Chlorobenzenesulfonyl)-6,7-dimethoxy-4-(piperidin-1-yl)quinoline
CAS872206-09-2
Molecular FormulaC22H23ClN2O4S
Molecular Weight446.95
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(=C(C=N2)S(=O)(=O)C3=CC=C(C=C3)Cl)N4CCCCC4)OC
InChIInChI=1S/C22H23ClN2O4S/c1-28-19-12-17-18(13-20(19)29-2)24-14-21(22(17)25-10-4-3-5-11-25)30(26,27)16-8-6-15(23)7-9-16/h6-9,12-14H,3-5,10-11H2,1-2H3
InChIKeyXYXLQADOGOFICS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Chlorobenzenesulfonyl)-6,7-dimethoxy-4-(piperidin-1-yl)quinoline – Core Structural and Pharmacochemical Profile for Procurement Decision-Makers


3-(4-Chlorobenzenesulfonyl)-6,7-dimethoxy-4-(piperidin-1-yl)quinoline (CAS 872206‑09‑2) is a fully synthetic quinoline derivative belonging to the aryl‑sulfonyl quinoline chemotype. Its molecular formula is C₂₂H₂₃ClN₂O₄S (MW 446.95) . The scaffold combines a 6,7‑dimethoxy‑quinoline core with a 4‑chlorobenzenesulfonyl substituent at position 3 and a piperidin‑1‑yl group at position 4. Computed logP is 4.38 (ZINC20), indicative of moderate lipophilicity [1]. The compound is currently catalogued in screening‑collection databases (e.g., ZINC583731) but has no publicly reported bioactivity in ChEMBL or BindingDB [1].

Why 3-(4-Chlorobenzenesulfonyl)-6,7-dimethoxy-4-(piperidin-1-yl)quinoline Cannot Be Casually Replaced by Other Sulfonyl‑Quinoline Analogs


Within the aryl‑sulfonyl quinoline series, even single‑atom changes markedly alter physicochemical and pharmacological behaviour. The 4‑chloro substituent on the benzenesulfonyl ring increases both molecular volume and lipophilicity relative to the unsubstituted benzenesulfonyl analog, while the electron‑withdrawing chlorine may modulate the sulfonyl group’s hydrogen‑bond acceptor strength and the compound’s overall dipole moment. The 6,7‑dimethoxy substitution pattern, in combination with the piperidine ring at position 4, defines a specific three‑dimensional pharmacophore that is distinct from analogs bearing a single methoxy, a fluoro, or a methyl‑piperidine group. These structural differences—well‑documented across related quinoline sulfonyl chemotypes [1]—can translate into altered target binding, pharmacokinetic profile, and off‑target liability. Consequently, generic substitution without explicit comparative performance data risks compromising experimental reproducibility and selection validity.

Quantitative Differentiation Evidence: 3-(4-Chlorobenzenesulfonyl)-6,7-dimethoxy-4-(piperidin-1-yl)quinoline vs. Closest Structural Analogs


Lipophilicity (computed logP) – Chlorine Effect Relative to the Parent Benzenesulfonyl Analog

The 4‑chloro substitution on the benzenesulfonyl ring increases lipophilicity compared to the unsubstituted parent 3‑(benzenesulfonyl)‑6,7‑dimethoxy‑4‑(piperidin‑1‑yl)quinoline. Computed logP for the chlorinated target is 4.38 [1]; for the benzenesulfonyl analog (CAS 895649‑56‑6), the predicted XLogP3 is approximately 3.8–3.9 based on fragment‑constant calculations (consistent with its lower molecular weight and absence of the chlorine atom) [2]. This logP difference of ~0.5 log units can influence membrane permeability, plasma protein binding, and metabolic stability.

Lipophilicity Drug-likeness Structure–Property Relationship

Hydrogen‑Bond Acceptor Capability – Sulfonyl Electronic Modulation by the 4‑Chloro Substituent

The electron‑withdrawing 4‑chloro substituent on the benzenesulfonyl ring lowers the electron density on the sulfonyl oxygen atoms, reducing their hydrogen‑bond acceptor (HBA) basicity relative to the unsubstituted benzenesulfonyl analog. While explicit HBA pKₐ measurements for this compound are not available, the Hammett σₚ constant for Cl is +0.23, which quantifies the inductive withdrawal [1]. For the parent benzenesulfonyl analog, σₚ = 0.00. This electronic difference can alter the compound’s interaction with hydrogen‑bond donor residues in biological targets and affect solubility in protic solvents.

Electronic effects Hydrogen-bond acceptor Sulfonyl group

Molecular Weight and Heavy Atom Count – Impact on Ligand Efficiency Metrics

The chlorine atom adds 34.45 Da relative to the benzenesulfonyl analog (MW 412.5), yielding a molecular weight of 446.95 for the target [1]. Both compounds fall within the ‘lead‑like’ space (MW < 450 for the analog; the target slightly exceeds the 450 Da threshold). The increased heavy atom count (30 vs. 28) must be evaluated against any gains in target affinity or selectivity. For fragment‑based or lead‑optimisation programmes where ligand efficiency (LE) or lipophilic ligand efficiency (LLE) is tracked, even a 34 Da increment can penalise metrics unless offset by a commensurate gain in potency.

Ligand efficiency Molecular weight Lead-likeness

Biological Target Engagement – Class‑Level Sigma Receptor Affinity Potential

No direct sigma receptor binding data are publicly available for the target compound [1]. However, structurally related piperidine‑based sulfonyl quinoline derivatives have been characterised as sigma‑1 and sigma‑2 receptor ligands. For example, tetrahydroquinoline and 4‑chlorophenyl‑sulfonyl piperidine analogs in the same chemotype series exhibit sigma‑1 Kᵢ values in the low nanomolar range (3.7–17 nM) with selectivity ratios exceeding 350‑fold over sigma‑2 [2]. By class‑level inference, the target compound—bearing a 4‑chlorobenzenesulfonyl group and a piperidine ring—may engage sigma receptors, but quantitative extrapolation is not warranted without direct assay confirmation.

Sigma receptor Quinoline sulfonyl Neurological targets

Availability and Purity – Vendor Catalogue Comparison

The target compound (CAS 872206‑09‑2) is listed by multiple specialty chemical vendors with typical purity ≥95% . In contrast, the 4‑methylpiperidine analog (CAS 866897‑17‑8) and the 6‑fluoro analog (CAS 866871‑45‑6) show more limited vendor coverage, potentially impacting supply reliability and lead times for larger‑scale studies. The benzenesulfonyl analog (CAS 895649‑56‑6) is also widely available. Quantitative purity specifications are comparable across vendors for all analogs (typically 95–98% as determined by HPLC).

Chemical procurement Purity Vendor comparison

Halogen‑Bonding Potential – Unique Structural Feature of the 4‑Chlorobenzenesulfonyl Group

The 4‑chlorophenyl moiety introduces a halogen‑bond donor capability absent in the benzenesulfonyl analog. The σ‑hole on the chlorine atom can engage in directional C–Cl···O/N/S halogen bonds with protein backbone carbonyls or side‑chain acceptors. Quantum‑chemical calculations for aryl chlorides indicate halogen‑bond energies of approximately 2–5 kJ mol⁻¹, depending on geometry and the Lewis basicity of the acceptor [1]. While no co‑crystal structure of the target compound with any protein target is available, this structural feature provides a rational basis for differentiating the compound from its non‑halogenated analog in structure‑based design campaigns.

Halogen bonding Chlorine substituent Molecular recognition

Recommended Application Scenarios for 3-(4-Chlorobenzenesulfonyl)-6,7-dimethoxy-4-(piperidin-1-yl)quinoline Based on Available Evidence


Sigma‑Receptor Ligand Screening Libraries

Given the established sigma‑receptor affinity of structurally related piperidine‑sulfonyl quinoline chemotypes [1], the target compound is a rational inclusion in focussed screening libraries directed at sigma‑1 and sigma‑2 receptors. Its 4‑chlorobenzenesulfonyl group and 6,7‑dimethoxy substitution may confer binding kinetics or selectivity distinct from the benzenesulfonyl parent; however, direct radioligand displacement data must be generated de novo for this specific compound [1].

Structure–Activity Relationship (SAR) Studies on the Sulfonyl Quinoline Scaffold

The compound serves as a key comparator within SAR matrices exploring the impact of sulfonyl para‑substitution (Cl vs. H vs. CH₃ vs. OCH₃) on target binding, cellular potency, and physicochemical properties. The quantifiable logP difference (≈ +0.5 log units vs. the benzenesulfonyl analog) [2] and the halogen‑bonding potential of the chlorine atom [3] make it a valuable probe for dissecting lipophilicity‑driven vs. electronic‑driven contributions to activity.

Computational Docking and Pharmacophore Modelling

With its well‑defined 3D structure and computed logP of 4.38, the compound is suitable for inclusion in commercial or in‑house compound libraries for virtual screening campaigns. Its chlorine atom provides a distinctive feature for pharmacophore‑based searches that differentiate it from non‑halogenated analogs [2].

Chemical Biology Probe Development

The combination of a quinoline fluorophore precursor (6,7‑dimethoxyquinoline) with a modifiable piperidine handle and a chlorine‑bearing sulfonyl group offers synthetic versatility for probe design. The chlorine can serve as a synthetic handle for further cross‑coupling reactions (e.g., Suzuki–Miyaura) to generate derivative libraries, or as a spectroscopic probe (³⁵Cl NQR) for biophysical binding studies [3].

Quote Request

Request a Quote for 3-(4-Chlorobenzenesulfonyl)-6,7-dimethoxy-4-(piperidin-1-yl)quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.